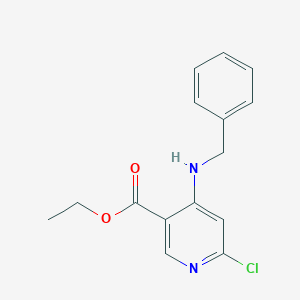
Ethyl 4-(benzylamino)-6-chloronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzylamino group at the 4-position, a chlorine atom at the 6-position, and an ethyl ester group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorine Atom: Chlorination of the pyridine ring at the 6-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The benzylamino group can be introduced through a nucleophilic substitution reaction using benzylamine.
Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The benzylamino group can interact with various enzymes or receptors, potentially inhibiting their activity. The chlorine atom and ester group may also contribute to the compound’s overall biological activity by affecting its binding affinity and stability.
類似化合物との比較
Similar Compounds
Ethyl 4-(benzylamino)-6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-(benzylamino)-6-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 4-(benzylamino)-6-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents.
生物活性
Ethyl 4-(benzylamino)-6-chloronicotinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound can be classified as a chlorinated derivative of nicotinic acid. Its structure features a benzylamino group attached to the 4-position of the pyridine ring, and a chloro substituent at the 6-position. The molecular formula is C15H16ClN2O2.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its interaction with biological targets:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, derivatives of chloronicotinate have shown effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Properties : Some studies suggest that chlorinated nicotinates possess antimicrobial activity. This compound may exhibit similar effects against bacterial strains, although specific data on this compound remains limited.
- Modulation of Chemokine Receptors : The compound has been explored for its potential as an allosteric modulator of chemokine receptors CXCR3 and CXCR4. These receptors play crucial roles in immune response and inflammation. Modulators targeting these receptors can have therapeutic implications in autoimmune diseases and cancer .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : Studies using MTT and XTT assays demonstrated that the compound could reduce viability in certain cancer cell lines, indicating potential cytotoxic effects.
- Signaling Pathways : The compound's interaction with signaling pathways was assessed using β-arrestin recruitment assays, which indicated that it could modulate receptor activity, potentially leading to therapeutic benefits in inflammatory conditions .
Data Table
Case Studies
-
Case Study on Antitumor Effects :
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell proliferation with significant apoptosis observed at higher concentrations. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins . -
Chemokine Receptor Modulation Study :
Research conducted on HEK293T cells expressing CXCR3 revealed that this compound acted as a negative allosteric modulator, inhibiting receptor activation by endogenous ligands. This modulation suggests potential therapeutic applications in diseases characterized by CXCR3 overactivity, such as multiple sclerosis .
特性
分子式 |
C15H15ClN2O2 |
|---|---|
分子量 |
290.74 g/mol |
IUPAC名 |
ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-15(19)12-10-18-14(16)8-13(12)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18) |
InChIキー |
BKEQAWSKTPQSPN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(C=C1NCC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















